Lipophilicity (XLogP3) Comparison: 2.0–2.7 Log Unit Increase Over Unsubstituted Parent Compound Alters Phase Partitioning
The target compound exhibits a computed XLogP3 of 4.0 [1], whereas the unsubstituted parent 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) has reported logP values ranging from 1.33 to 2.24 depending on the measurement method . This represents an increase of 1.8–2.7 log units, reflecting the substantial lipophilic contribution of the 3-phenoxypropyl side chain. The 2-phenoxyethyl analog (CAS 1240567-82-1) is expected to have an intermediate logP (estimated ~3.0–3.5 based on fragment contribution, though no experimentally validated value is publicly available). The isopropyl-substituted analog (CAS 1240567-67-2, MW 268.94) would have a substantially lower logP consistent with its smaller alkyl substituent . The target compound also has zero hydrogen bond donors and three hydrogen bond acceptors (the triazole ring nitrogens and the ether oxygen), a profile that differs from amino-substituted analogs [1].
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 (PubChem computed) |
| Comparator Or Baseline | 3,5-Dibromo-1H-1,2,4-triazole: logP = 1.33–2.24 (multiple sources); 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole: no published logP data available |
| Quantified Difference | ΔXLogP3 = +1.76 to +2.67 vs. unsubstituted parent; data unavailable for direct comparison with 2-phenoxyethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
Higher lipophilicity directly impacts compound partitioning in biphasic reaction systems during synthesis and influences membrane permeability if the compound is deployed in a biological context; procurement decisions for building blocks with specific logP requirements should reference this computed value.
- [1] PubChem Compound Summary for CID 51000314, 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole, Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/51000314 (accessed 2026-05-06). View Source
